2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester
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Overview
Description
2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester typically involves the reaction of 1,3-Dihydro-isoindole-1,2-dicarboxylic acid 2-tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated isoindoles.
Scientific Research Applications
2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
- 4-(Aminomethyl)benzoic acid
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Comparison: 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization. Its tert-butyl ester group provides steric protection, making it less prone to hydrolysis and other degradation reactions .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11/h4-7,11,14H,8H2,1-3H3 |
InChI Key |
PWIAGLNSTFLOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1 |
Origin of Product |
United States |
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